

In-Depth Technical Guide to TCJL37: A Potent and Selective TYK2 Inhibitor

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Compound of Interest

Compound Name: TCJL37

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Introduction

TCJL37 is a potent and selective, orally bioavailable small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3][4] As a key mediator in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and Type I interferons, TYK2 represents a significant therapeutic target for a range of autoimmune and inflammatory diseases.[5] This technical guide provides a comprehensive overview of the molecular and pharmacological characteristics of **TCJL37**, including its chemical properties, mechanism of action, and relevant experimental data and protocols.

Chemical and Physical Properties

TCJL37 is chemically known as 2-Chloro-4-cyano-6-fluoro-N-[2-[[[(1R,2R)-2-fluorocyclopropyl]carbonyl]amino]-4-pyridinyl]benzamide.[2][6] Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C17H11ClF2N4O2	[1][2][6][7]
Molecular Weight	376.74 g/mol	[1][2][4]
Exact Mass	376.0539	[7]
CAS Number	1258294-34-6	[1][6][7]
Appearance	Solid powder	[7]
Purity	≥98% (HPLC)	[1][2][6]
Solubility	Soluble in DMSO (to 100 mM)	[1]
Storage	Store at +4°C for short term, -20°C for long term	[1][7]

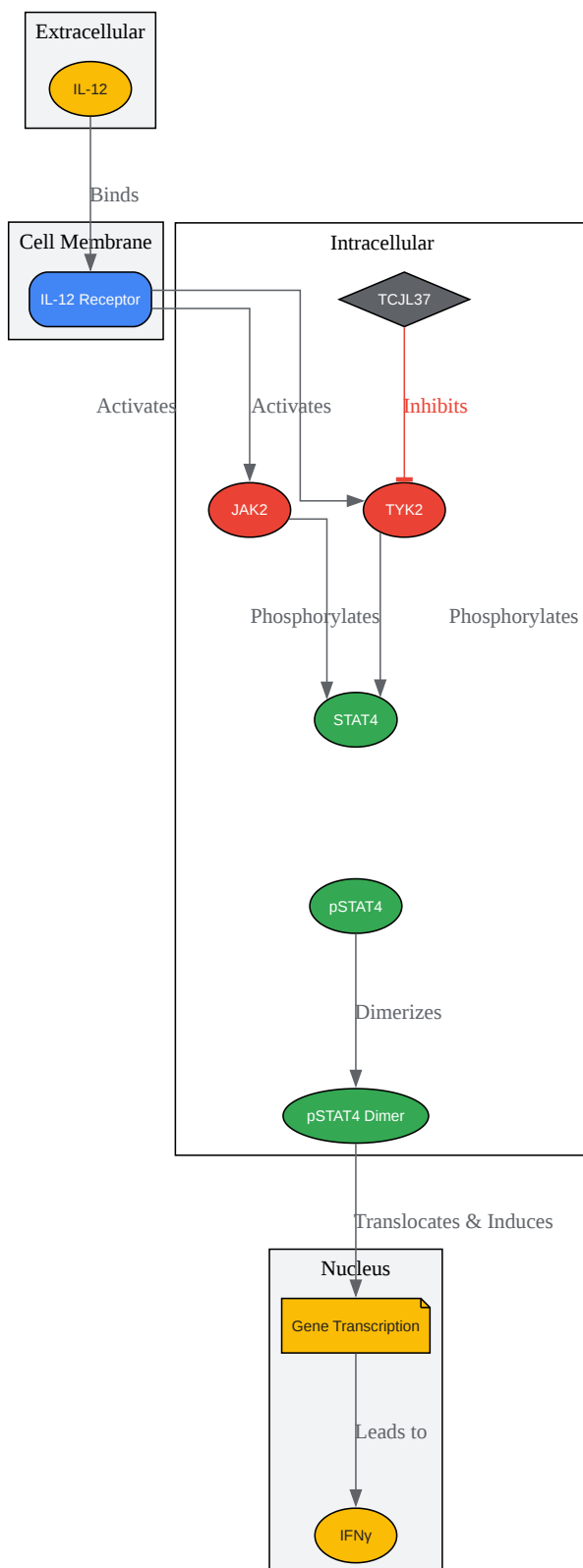
Mechanism of Action and Signaling Pathway

TCJL37 exerts its therapeutic effects by selectively inhibiting the kinase activity of TYK2. This inhibition disrupts the downstream signaling cascades initiated by cytokines that rely on TYK2 for signal transduction. A primary pathway affected by **TCJL37** is the IL-12 signaling cascade, which plays a critical role in the differentiation of T-helper 1 (Th1) cells.

Upon binding of IL-12 to its receptor (IL-12R), TYK2 and JAK2, which are associated with the intracellular domains of the receptor subunits, are brought into close proximity and activated through trans-phosphorylation. Activated TYK2 and JAK2 then phosphorylate specific tyrosine residues on the IL-12R, creating docking sites for Signal Transducer and Activator of Transcription 4 (STAT4). [8][9][10] Recruited STAT4 is subsequently phosphorylated by the activated JAKs, leading to its dimerization and translocation to the nucleus. [8][9] In the nucleus, the STAT4 dimer binds to specific DNA sequences, promoting the transcription of target genes, most notably Interferon-gamma (IFN γ). [8]

By inhibiting TYK2, **TCJL37** prevents the phosphorylation and activation of STAT4, thereby blocking the production of IFN γ and mitigating the pro-inflammatory effects of the IL-12 pathway. [6]

IL-12 Signaling Pathway and Inhibition by TCJL37



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Caption: IL-12 signaling pathway and the inhibitory action of **TCJL37** on TYK2.

Quantitative Data

The following tables summarize the key quantitative data for **TCJL37**, highlighting its potency and selectivity.

In Vitro Potency

Parameter	Value	Cell Line/Assay Condition	Reference
Ki (TYK2)	1.6 nM	Enzymatic assay	[1][2][3][6]
EC50 (IL-12 pSTAT4)	224 nM	Cell-based assay	[3]
EC50 (IFN γ production)	168 nM	Human PBMCs (IL-12 and IL-18 induced)	[6]
EC50 (IFN γ production)	737 nM	Human whole blood assay	[3]

Kinase Selectivity

While specific selectivity data for **TCJL37** against a broad panel of kinases is detailed in the primary literature, it is generally reported to have selectivity for TYK2 over other JAK family members, JAK1, JAK2, and JAK3.[1][2] This selectivity is crucial for minimizing off-target effects that can be associated with less selective JAK inhibitors.

Pharmacokinetics

TCJL37 has been shown to be orally bioavailable and exhibits favorable pharmacokinetic properties in preclinical models.

Species	Dose	Parameter	Value	Reference
CD-1 Mice	100 mg/kg (oral)	Oral Exposure	Excellent	[3]
Rat	-	Clearance	1.0 mL/min/kg (low)	[3]

Experimental Protocols

Detailed experimental protocols for the characterization of **TCJL37** are described in Liang et al., J. Med. Chem. 2013, 56(11), 4521-4536. The following are summaries of key experimental methodologies.

TYK2 Enzyme Assay

The in vitro potency of **TCJL37** against the TYK2 enzyme is typically determined using a biochemical assay. This involves incubating the purified recombinant TYK2 enzyme with a specific peptide substrate and ATP. The kinase reaction is allowed to proceed for a defined period, and the amount of phosphorylated substrate is quantified. The assay is performed in the presence of varying concentrations of **TCJL37** to determine the concentration required for 50% inhibition (IC₅₀), which is then used to calculate the inhibitor constant (K_i).

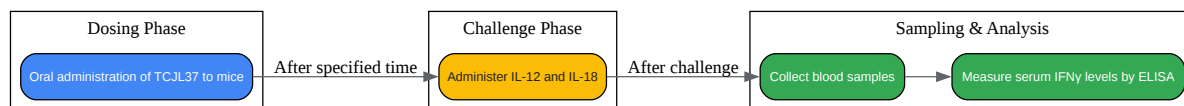
Cellular pSTAT4 Assay

To assess the cellular activity of **TCJL37**, a phospho-STAT4 (pSTAT4) assay is conducted. Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line are pre-incubated with different concentrations of **TCJL37** before being stimulated with IL-12. After stimulation, the cells are lysed, and the levels of phosphorylated STAT4 are measured using methods such as ELISA or flow cytometry with a phospho-specific antibody. The EC₅₀ value represents the concentration of **TCJL37** that inhibits IL-12-induced STAT4 phosphorylation by 50%.

In Vivo Pharmacodynamic (PD) Model

The in vivo efficacy of **TCJL37** is often evaluated in a mouse model of IL-12-induced IFN γ production. Mice are orally administered with **TCJL37** at various doses. After a specified time, the mice are challenged with IL-12 and IL-18 to induce a robust IFN γ response. Blood samples are then collected, and the serum levels of IFN γ are measured by ELISA. The dose-dependent inhibition of IFN γ production provides a measure of the in vivo target engagement and efficacy of the compound.^[6]

Experimental Workflow for In Vivo PD Study



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Caption: Workflow for an in vivo pharmacodynamic study of **TCJL37**.

Conclusion

TCJL37 is a well-characterized, potent, and selective inhibitor of TYK2 with demonstrated in vitro and in vivo activity. Its ability to specifically target the TYK2-mediated signaling pathways, particularly the IL-12/STAT4/IFN γ axis, makes it a valuable tool for research in immunology and a promising candidate for the development of novel therapies for autoimmune and inflammatory disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

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References

- 1. rndsystems.com [rndsystems.com]
- 2. TC JL 37 | JAK | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bio-techne.com [bio-techne.com]
- 5. hmpggloballearningnetwork.com [hmpggloballearningnetwork.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Interleukin 12 induces tyrosine phosphorylation and activation of STAT4 in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BIOCARTA_IL12_PATHWAY [gsea-msigdb.org]
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